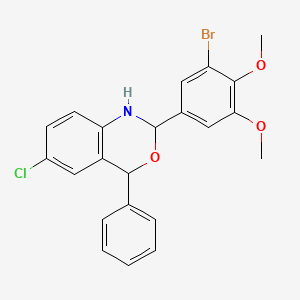
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while chlorination can be performed using chlorine gas or thionyl chloride. Methoxylation is typically carried out using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. For example, nucleophilic substitution with amines can form amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine for halogenation, methanol and acid catalyst for methoxylation, amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: This compound shares the bromine and methoxy groups but differs in its overall structure and reactivity.
(3-bromo-4,5-dimethoxyphenyl)methanol: Similar in terms of substituents but has a different core structure.
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: Shares the bromine and methoxy groups but has a different heterocyclic core.
Uniqueness
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to its combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19BrClNO3 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-(3-bromo-4,5-dimethoxyphenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C22H19BrClNO3/c1-26-19-11-14(10-17(23)21(19)27-2)22-25-18-9-8-15(24)12-16(18)20(28-22)13-6-4-3-5-7-13/h3-12,20,22,25H,1-2H3 |
InChI Key |
AGQWTHPBLXQOFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)C4=CC=CC=C4)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11678089.png)
![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678097.png)
![N-{1-[(3-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11678100.png)
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11678107.png)
![3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11678108.png)
![4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B11678116.png)
![(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11678122.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678123.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678134.png)
![(5Z)-3-benzyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678138.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11678147.png)
![3,4-dimethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11678151.png)
![3-(4-methoxyphenyl)-11-(naphthalen-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678173.png)
